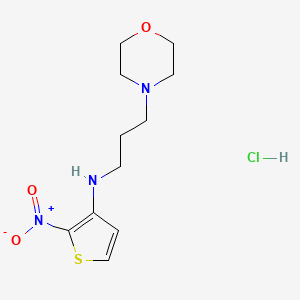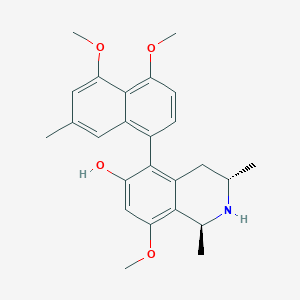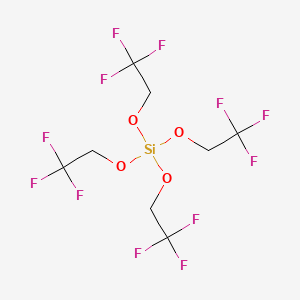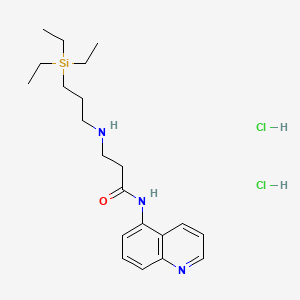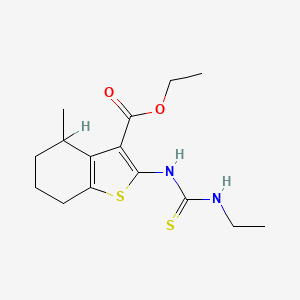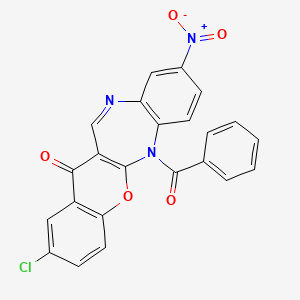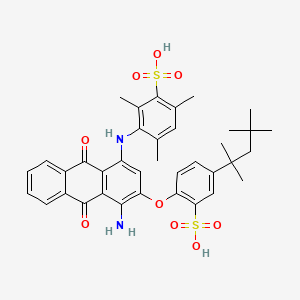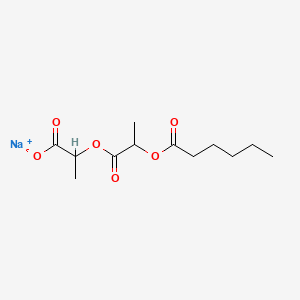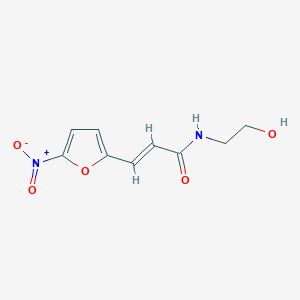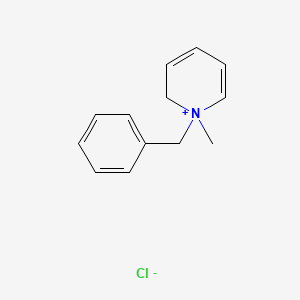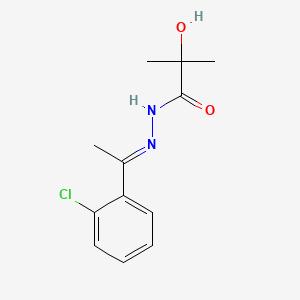
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxy-2-methylpropanoic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring the purity of the final product. Industrial methods may also involve the use of advanced techniques such as continuous flow reactors to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide include other hydrazides and derivatives with similar structural features. Examples include:
- 2-Hydroxy-2-methylpropanoic acid hydrazide
- 2-Chlorobenzaldehyde hydrazone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
122433-15-2 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(9-6-4-5-7-10(9)13)14-15-11(16)12(2,3)17/h4-7,17H,1-3H3,(H,15,16)/b14-8+ |
InChI Key |
UWLHTSRFCRIGQF-RIYZIHGNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


